6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol
Description
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-[1-(aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C9H17NO3/c10-5-8(1-2-8)9(11)6-12-3-4-13-7-9/h11H,1-7,10H2 |
InChI Key |
PQODLCDIQLBCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2(COCCOC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol typically involves the reaction of cyclopropylamine with a suitable precursor that contains the 1,4-dioxepan ring. One common method involves the use of a Mannich reaction, where cyclopropylamine reacts with formaldehyde and a compound containing the 1,4-dioxepan ring under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1-Benzyl-1,4-diazepan-6-yl)methanol
Structural Overview :
- Molecular formula : C₁₃H₂₀N₂O.
- Molecular weight : 220.31 g/mol.
- Key features : A seven-membered 1,4-diazepane ring (two nitrogen atoms), a benzyl group at position 1, and a hydroxymethyl group at position 6.
Comparison :
| Property | Target Compound | (1-Benzyl-1,4-diazepan-6-yl)methanol |
|---|---|---|
| Ring heteroatoms | Two oxygen atoms | Two nitrogen atoms |
| Substituents | Cyclopropyl-aminomethyl | Benzyl and hydroxymethyl |
| Molecular weight | ~187 g/mol | 220.31 g/mol |
| Lipophilicity | Moderate (cyclopropane) | High (aromatic benzyl group) |
| Potential applications | Drug intermediates, ligands | Pharmaceuticals (e.g., CNS agents) |
Discussion :
- The diazepane’s nitrogen atoms enhance basicity and hydrogen-bonding capacity compared to the dioxepane’s ether oxygens.
1-Methylcyclopentanol
Structural Overview :
- Molecular formula : C₆H₁₂O.
- Molecular weight : 100.16 g/mol.
- Key features: A five-membered cyclopentanol ring with a methyl substituent.
Comparison :
| Property | Target Compound | 1-Methylcyclopentanol |
|---|---|---|
| Ring size | Seven-membered | Five-membered |
| Functional groups | Ethers, -OH, -NH₂ | -OH, methyl |
| Molecular weight | ~187 g/mol | 100.16 g/mol |
| Solubility | Higher (polar ether groups) | Lower (nonpolar cyclopentane) |
Discussion :
- The target’s larger ring and ether oxygens improve solubility in polar solvents.
- The primary amine introduces basicity, absent in 1-Methylcyclopentanol, which could enhance interactions with biological targets .
Cyclohexenol Derivatives
references compounds like (1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a six-membered cyclohexenol with methyl and isopropyl groups. While structurally distinct, comparisons highlight:
- Ring strain : The target’s cyclopropane introduces more strain than cyclohexene’s double bond.
- Functional diversity: The target’s amine and ether groups broaden reactivity compared to simpler cyclohexenols.
Biological Activity
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a dioxepan ring, which contribute to its unique chemical reactivity. Its molecular formula is , and it possesses a molecular weight of approximately 183.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Animal models have shown that this compound exhibits antidepressant-like effects, potentially through the enhancement of serotonergic neurotransmission.
- Anxiolytic Properties : In behavioral tests, the compound demonstrated significant anxiolytic effects, suggesting its potential utility in treating anxiety disorders.
- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like neurodegenerative diseases.
Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of this compound resulted in a marked decrease in depressive-like behaviors as assessed by the forced swim test. The compound was found to increase levels of serotonin and norepinephrine in the brain, indicating a potential mechanism for its antidepressant activity.
Study 2: Anxiolytic Activity
Another study evaluated the anxiolytic properties of the compound using the elevated plus maze test. Results showed that animals treated with this compound spent significantly more time in open arms compared to control groups, suggesting reduced anxiety levels.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
